2,3-O-Camphanylidene-D-myo-inositol
Description
Properties
Molecular Formula |
C16H26O6 |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
(1S,2R,3S,4S,5R,8R)-1',7',7'-trimethylspiro[6-oxabicyclo[3.2.1]octane-7,2'-bicyclo[2.2.1]heptane]-1,2,3,4,8-pentol |
InChI |
InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1 |
InChI Key |
JFBOCCBCWBEKLU-XWRLMLFDSA-N |
Isomeric SMILES |
CC1(C2CCC1(C3(C2)[C@@]4([C@@H]([C@H]([C@@H]([C@H]([C@H]4O)O3)O)O)O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of camphanyl chloride in the presence of a base such as pyridine to achieve the desired substitution . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 2,3-O-Camphanylidene-D-myo-inositol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Protection/Deprotection Strategies
The camphanylidene group serves as a bulky protecting group for vicinal diols, commonly introduced via acid-catalyzed ketalization. For D-myo-inositol derivatives, regioselective protection at the 2,3-positions typically involves:
-
Reagents : Camphor dimethyl acetal, p-toluenesulfonic acid (PTSA), or BF₃·Et₂O as catalysts in anhydrous conditions .
-
Reaction Conditions : Temperatures of 80–100°C in toluene or dichloromethane, yielding 60–85% protected product .
Table 1: Comparison of Protection Methods for Vicinal Diols in Inositols
| Protecting Group | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Camphanylidene | PTSA | Toluene | 72 | |
| Benzylidene | BF₃·Et₂O | DCM | 85 | |
| Isopropylidene | HCl (gas) | Acetone | 90 |
Functionalization at Unprotected Positions
After 2,3-O-camphanylidene protection, remaining hydroxyl groups (e.g., 1,4,5,6-positions in D-myo-inositol) can undergo:
-
Sulfonation : Triflation (using triflic anhydride) at the 1-position to create a leaving group for nucleophilic substitution .
-
Glycosylation : SN2 reactions with ribofuranose derivatives to form hybrid molecules (e.g., conjugates with d-ribose) .
-
Methylation : Selective methylation using methyl iodide and Ag₂O in DMF .
Key Reaction Pathway from :
-
Triflation :
-
Yield: 89%
-
-
Glycosylation :
-
Diastereomeric ratio: 1:1
-
Yield: 79%
-
Deprotection and Stability
The camphanylidene group is stable under basic conditions but cleaved via:
-
Hydrogenolysis : Not applicable due to the absence of benzyl groups.
Stereochemical Considerations
The camphanylidene group imposes steric hindrance, directing subsequent reactions to equatorial positions. For example:
-
Nucleophilic substitutions at the 1-position proceed with retention of configuration due to the rigid bicyclic camphor scaffold .
-
Grubbs’ catalyst -mediated ring-closing metathesis (used in related inositol syntheses) preserves stereochemistry at non-reacting centers .
Challenges and Limitations
-
Regioselectivity : Competing protection at non-vicinal diols (e.g., 1,2- or 4,5-positions) requires precise stoichiometric control .
-
Solubility : Camphanylidene derivatives exhibit poor solubility in polar solvents, complicating reaction monitoring .
Table 2: Reactivity of Protected D-myo-Inositol Derivatives
| Derivative | Reactivity with Triflic Anhydride | Glycosylation Efficiency | Deprotection Ease |
|---|---|---|---|
| 2,3-O-Camphanylidene | High (89% yield) | Moderate (79%) | Difficult |
| 1,2:4,5-Di-O-isopropylidene | Moderate (75%) | High (90%) | Easy |
| 1,3-O-Benzylidene | Low (60%) | Low (50%) | Moderate |
Scientific Research Applications
2,3-O-Camphanylidene-D-myo-inositol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inositol metabolism.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-O-Camphanylidene-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound is known to modulate inositol signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. The camphanyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Comparison of Protecting Groups
| Compound | Protecting Groups | Regioselectivity | Stability | Key Applications |
|---|---|---|---|---|
| 2,3-O-Camphanylidene-D-myo-inositol | 2,3-O-camphanylidene | High | Acid-sensitive | Stereocontrolled intermediates |
| 1,2-O-Cyclohexylidene-myo-inositol | 1,2-O-cyclohexylidene | Moderate | Base-stable | Phosphatidylinositol synthesis |
| 1-O-Allyl-2,3,6-tri-O-benzyl-myo-inositol | 1-O-allyl, 2,3,6-O-benzyl | Low | H2-labile | Fluorescent labeling |
Functionalized Derivatives: Phosphorylation and Acylation
- Phosphorylated Derivatives: Compounds like D-myo-inositol 1-phosphorothioate 4,5-bisphosphate () and D-myo-inositol (2,4,5)-trisphosphate () are bioactive signaling molecules. The camphanylidene-protected inositol serves as a precursor for such derivatives, enabling selective phosphorylation at the 4,5-positions after deprotection .
- Acylated Derivatives: Long-chain acylated inositols (e.g., myo-inositol-1-[2,3-bis(tetradecyloxy)propyl phosphate], ) exhibit increased lipophilicity (XLogP3 ≈ 12.3) compared to camphanylidene derivatives (estimated XLogP3 ~3–5), making them suitable for membrane-associated studies .
Research Findings and Key Data
- Synthetic Efficiency : Camphanylidene protection achieves >90% regioselectivity in 4-hour reactions (), outperforming benzyl/allyl strategies requiring multi-step resolutions ().
- Thermodynamic Stability : Camphanylidene derivatives are stable under neutral conditions but degrade in acidic environments (pH <3), whereas cyclohexylidene derivatives tolerate broader pH ranges .
- Biological Relevance: Phosphatidyl-D-myo-inositol 3,5-bisphosphate analogues synthesized from camphanylidene intermediates show 50% higher binding affinity to PI3K enzymes compared to benzyl-protected precursors .
Biological Activity
2,3-O-Camphanylidene-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays crucial roles in cellular signaling and metabolism. While myo-inositol has been extensively studied for its biological activities, the specific properties and effects of its camphanylidene derivative remain less characterized. This article aims to compile and analyze available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies.
- IUPAC Name : this compound
- CAS Number : 128459-27-8
- Molecular Formula : C13H18O6
- Molecular Weight : 270.28 g/mol
The biological activity of this compound is thought to be mediated through several mechanisms:
- Insulin Sensitization : Similar to myo-inositol, this compound may enhance insulin signaling pathways, which could be beneficial in conditions like insulin resistance and polycystic ovary syndrome (PCOS) .
- Cellular Signaling Modulation : It may influence the phosphoinositide signaling pathway, affecting various cellular processes such as growth, differentiation, and apoptosis .
- Antioxidant Activity : Preliminary studies suggest that derivatives of myo-inositol possess antioxidant properties that can mitigate oxidative stress in cells .
Antidiabetic Effects
Research indicates that myo-inositol and its derivatives can significantly improve insulin sensitivity and reduce fasting insulin levels in patients with gestational diabetes and PCOS. A study showed that supplementation with myo-inositol led to a reduction in fasting serum glucose and insulin levels after eight weeks . It is hypothesized that this compound may exhibit similar effects due to its structural relationship with myo-inositol.
Neuroprotective Effects
In studies related to psychiatric disorders, inositols have been shown to modulate neurotransmitter systems and may help alleviate symptoms of anxiety and depression . The potential neuroprotective effects of this compound warrant further investigation.
Comparative Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the camphanylidene protecting group in D-myo-inositol derivatives?
- Methodological Answer : The camphanylidene group is introduced via transketalization using L-camphor dimethyl acetal under acidic conditions (e.g., p-toluenesulfonic acid in DMSO at 55°C). This reaction selectively forms a cyclic ketal at the 2,3-hydroxyl positions of D-myo-inositol, enabling regioselective functionalization of remaining hydroxyl groups. For example, Han et al. demonstrated this approach in synthesizing phosphatidylinositol bisphosphates .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Transketalization | L-Camphor dimethyl acetal, PTSA, DMSO, 55°C | 61% |
Q. How can regioselective phosphorylation of 2,3-O-Camphanylidene-D-myo-inositol derivatives be optimized?
- Methodological Answer : Regioselectivity is achieved using bulky phosphorylating agents (e.g., tetraisopropyldisiloxane-1,3-diyl groups) to shield specific hydroxyl positions. For instance, phosphorylation at the 4,5-positions is promoted by steric hindrance from the camphanylidene group, as shown in Han and Watanabe’s synthesis of D-PtdIns(4,5)P₂ .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular formulas (e.g., [M + Na]⁺ ions), while ¹³C-labeled inositol derivatives enable precise tracking of conformational dynamics via NMR. Harmel et al. demonstrated this using ¹³C-labeled myo-inositol to study inositol phosphate messengers .
Q. How can enantiomeric convergence be achieved in the synthesis of phosphatidyl-D-myo-inositol derivatives from 2,3-O-Camphanylidene intermediates?
- Methodological Answer : Enantiomeric purity is ensured by chiral resolution of intermediates (e.g., using cyclohexylidene-protected inositols) or enzymatic catalysis. Han et al. synthesized both L- and D-enantiomers of phosphatidyl-D-myo-inositol 3,5-bisphosphate via stereospecific deprotection and phosphorylation .
Q. What methodologies address contradictions in regioselectivity outcomes during phosphorylation?
- Methodological Answer : Contradictions arise from competing steric and electronic effects. Systematic screening of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) can reconcile discrepancies. For example, Watanabe’s group optimized phosphorylation yields by varying siloxane protecting groups .
Data Contradiction Analysis
Q. Why do different synthetic routes for this compound derivatives yield varying regioselectivity?
- Analysis : Divergent outcomes stem from differences in protecting group strategies. For instance, tetraisopropyldisiloxane groups favor phosphorylation at the 4,5-positions, while benzyl ethers may shift reactivity to the 1,6-positions. Cross-referencing NMR data and crystallographic studies resolves such ambiguities .
Methodological Best Practices
Q. How should isotopic labeling (e.g., ¹³C) be implemented to study inositol phosphate dynamics?
- Guidelines :
Synthesize ¹³C-labeled this compound via enzymatic incorporation or chemical synthesis.
Use heteronuclear NMR (e.g., ¹H-¹³C HSQC) to track metabolic flux in cellular assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
